molecular formula C11H13N3O B1590588 3-Piperazin-1-YL-1,2-benzisoxazole CAS No. 87691-89-2

3-Piperazin-1-YL-1,2-benzisoxazole

Katalognummer B1590588
CAS-Nummer: 87691-89-2
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: ZDFQBFVFCPABKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Piperazin-1-yl-1,2-benzisoxazole (PIB) is an organic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. PIB is a heterocyclic compound containing a piperazine ring and a benzisoxazole ring. It is a versatile and widely used building block in organic synthesis due to its unique structure and properties. PIB is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a ligand in catalytic reactions and as a chiral selector in chromatographic separations.

Wissenschaftliche Forschungsanwendungen

Application 1: Antibacterial Activity

  • Scientific Field : Organic Chemistry and Pharmacology
  • Summary of the Application : 3-Piperazin-1-YL-1,2-benzisoxazole and its derivatives have been found to exhibit antibacterial activity . These compounds have been synthesized and evaluated for their potential as antibacterial agents .
  • Methods of Application or Experimental Procedures : A new library of structurally modified 3-Piperazin-1-YL-1,2-benzisoxazole derivatives were designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds were then screened for their antibacterial activity by the agar diffusion method .
  • Results or Outcomes : Three of the synthesized compounds were found to be active . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL . The compound with two violations of Lipinski’s rule of five (RO5) exhibited almost no antibacterial activity .

Application 2: Antifungal Activity

  • Scientific Field : Organic Chemistry and Pharmacology
  • Summary of the Application : Certain derivatives of 3-Piperazin-1-YL-1,2-benzisoxazole have been found to exhibit moderate antifungal activity .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their structures were characterized. They were then screened for their antifungal activity .
  • Results or Outcomes : Compounds 9a, 9b, and 9d exhibited moderate antifungal activity against C. albicans strains (ATCC 10231 and clinical isolate) and C. galibrata ATCC 15126 strain .

Application 3: Drug Development

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Carbazole derivatives containing a 3-(piperazin-1-yl)propan-2-ol moiety, which includes 3-Piperazin-1-YL-1,2-benzisoxazole, have been found to be promising skeletons for developing novel bactericides with low toxicity .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their structures were characterized. They were then evaluated for their potential as bactericides .
  • Results or Outcomes : The results showed that these compounds could be used to control refractory microbial diseases by targeting cell membranes .

Application 4: Anti-Tubercular Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their structures were characterized. They were then evaluated for their anti-tubercular activity .
  • Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Application 5: Treatment of Motor Neuron Diseases and Neuromuscular Junction Disorders

  • Scientific Field : Neurology
  • Summary of the Application : Succinate salts of N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine and pharmaceutically acceptable solvates thereof, for use in the treatment and/or prevention of motor neuron diseases and neuromuscular junction disorders .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their structures were characterized. They were then evaluated for their potential as treatments for motor neuron diseases and neuromuscular junction disorders .
  • Results or Outcomes : The results of this study are not specified in the source .

Application 6: Cytotoxic Activity

  • Scientific Field : Oncology
  • Summary of the Application : A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their structures were characterized. They were then evaluated for their cytotoxic activity .
  • Results or Outcomes : The results of this study are not specified in the source .

Eigenschaften

IUPAC Name

3-piperazin-1-yl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFQBFVFCPABKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530597
Record name 3-(Piperazin-1-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperazin-1-YL-1,2-benzisoxazole

CAS RN

87691-89-2
Record name 3-(Piperazin-1-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chloro-1,2-benzisoxazole reacted with excess piperazine in the presence of pyridine to provide 3-(piperazin-1-yl)benzo[d]isoxazole (3A) in 76% yield. Reductive amination of compound (3A) with 2-carbomethoxy 2-methyl propionaldehyde gave alkylated piperazine (4A), which was purified over silica gel. Basic hydrolysis of the methyl ester of (4A) in aqueous ethanol followed by acidification gave the carboxylic acid (1) as the mono-HCl salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 2
Reactant of Route 2
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 3
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 4
Reactant of Route 4
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 5
3-Piperazin-1-YL-1,2-benzisoxazole
Reactant of Route 6
3-Piperazin-1-YL-1,2-benzisoxazole

Citations

For This Compound
1
Citations
Y Uto - Expert Opinion on Therapeutic Patents, 2015 - Taylor & Francis
Introduction: Benzisoxazoles represent a class of heterocyclic compounds of great importance for the preparation of biologically active compounds. Benzisoxazoles are an important …
Number of citations: 15 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.